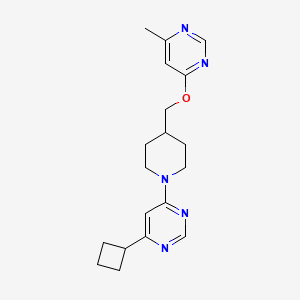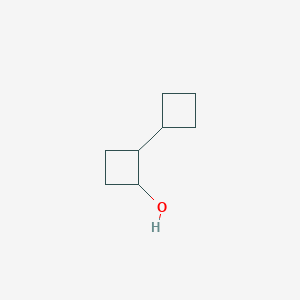
2-シクロブチルシクロブタン-1-オール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclobutylcyclobutan-1-ol is an organic compound characterized by the presence of two cyclobutane rings and a hydroxyl group. This compound is notable for its unique structure, which imparts distinct chemical properties and reactivity. It is used in various scientific research applications due to its interesting chemical behavior and potential utility in synthetic chemistry.
科学的研究の応用
2-Cyclobutylcyclobutan-1-ol is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: Studying the effects of cyclobutane-containing compounds on biological systems.
Medicine: Potential use in drug development due to its unique structure and reactivity.
Industry: Used in the production of specialty chemicals and materials.
作用機序
Target of Action
Organic compounds like “2-Cyclobutylcyclobutan-1-ol” can interact with various biological targets such as proteins, enzymes, or receptors. The specific target would depend on the structure of the compound and its physicochemical properties .
Mode of Action
The mode of action refers to how the compound interacts with its target to exert a biological effect. This could involve binding to a receptor, inhibiting an enzyme, or interacting with DNA .
Biochemical Pathways
Organic compounds can participate in or influence various biochemical pathways. For example, they might act as substrates or inhibitors for enzymes in a pathway, affecting the overall flow of metabolites .
Pharmacokinetics
This refers to how the compound is absorbed, distributed, metabolized, and excreted (ADME) in the body. Factors such as solubility, stability, and molecular size can influence these processes .
Result of Action
The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from changes in cellular signaling to effects on whole-body physiology .
Action Environment
The action of organic compounds can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, solubility, and interactions with its target .
準備方法
Synthetic Routes and Reaction Conditions: One common method is the [2+2] cycloaddition reaction, where alkenes are reacted under specific conditions to form cyclobutane rings . The hydroxyl group can then be introduced through hydroboration-oxidation or other suitable methods.
Industrial Production Methods: Industrial production of 2-Cyclobutylcyclobutan-1-ol may involve large-scale [2+2] cycloaddition reactions using robust catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.
化学反応の分析
Types of Reactions: 2-Cyclobutylcyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes under appropriate conditions.
Reduction: The compound can be reduced to form cyclobutyl derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Tosyl chloride in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Cyclobutyl ketones or aldehydes.
Reduction: Cyclobutyl derivatives.
Substitution: Tosylated cyclobutyl compounds.
類似化合物との比較
Cyclobutane: A simpler compound with a single cyclobutane ring.
Cyclobutanol: Contains a single cyclobutane ring with a hydroxyl group.
Cyclobutyl derivatives: Various compounds with cyclobutane rings and different functional groups.
Uniqueness: 2-Cyclobutylcyclobutan-1-ol is unique due to the presence of two cyclobutane rings and a hydroxyl group, which imparts distinct chemical properties and reactivity compared to simpler cyclobutane derivatives. This makes it a valuable compound in synthetic chemistry and various research applications.
特性
IUPAC Name |
2-cyclobutylcyclobutan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c9-8-5-4-7(8)6-2-1-3-6/h6-9H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKAZOCZPOTQSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2CCC2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2406475.png)

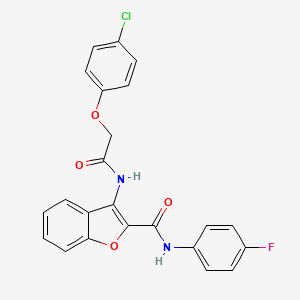
![N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2-phenoxypropanamide](/img/structure/B2406481.png)
![N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(2-hydroxyethyl)oxamide](/img/structure/B2406482.png)
![2-(1-((3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2406484.png)
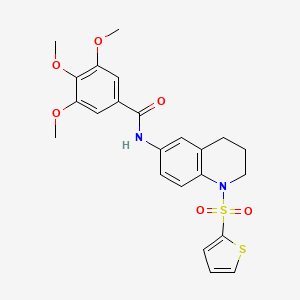
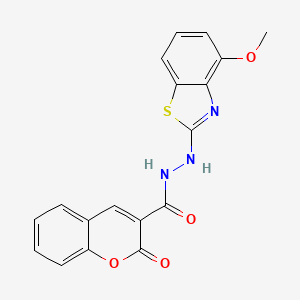
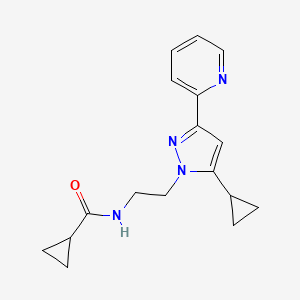
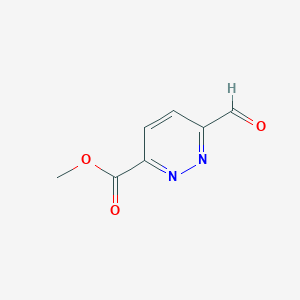
![7-Hydroxy-3-(4-methoxyphenyl)-8-[(2-methylpiperidin-1-yl)methyl]chromen-4-one](/img/structure/B2406492.png)
![1-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(2-methoxyethyl)urea](/img/structure/B2406493.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2406494.png)
